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molecular formula C7H7NNaO2 B045850 Sodium 4-aminobenzoate CAS No. 555-06-6

Sodium 4-aminobenzoate

Cat. No. B045850
M. Wt: 160.13 g/mol
InChI Key: XTXHHNGLSNTVDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06242500B1

Procedure details

Sodium 4-aminobenzoate (42.5 g, 0.267 mol) was suspended in 250 ml benzene. To this solution, upon vigorous stirring, 4-chlorobutyryl chloride (29 ml, 0.248 mol) was added slowly. The temperature of the reaction mixture was heated to 60° C. It is at 60° C. that the reaction was continued for another 20 hours. Na2CO3 solution (20%, 600 ml) was then added and the benzene layer was separated. The aqueous layer was acidified and the white precipitate was filtrated and recrystallized from methanol to form colorless crystal of 4- (2-oxo-pyrrolidin-1-yl)-benzoic acid. Mass Spectra: m/e (relative intensity) 205(M+, 44.23).
Quantity
42.5 g
Type
reactant
Reaction Step One
Quantity
29 mL
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([O-:8])=[O:7])=[CH:4][CH:3]=1.[Na+].Cl[CH2:13][CH2:14][CH2:15][C:16](Cl)=[O:17].C([O-])([O-])=O.[Na+].[Na+]>C1C=CC=CC=1>[O:17]=[C:16]1[CH2:15][CH2:14][CH2:13][N:1]1[C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1 |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
42.5 g
Type
reactant
Smiles
NC1=CC=C(C(=O)[O-])C=C1.[Na+]
Step Two
Name
Quantity
29 mL
Type
reactant
Smiles
ClCCCC(=O)Cl
Step Three
Name
Quantity
600 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is at 60° C. that the reaction
CUSTOM
Type
CUSTOM
Details
the benzene layer was separated
FILTRATION
Type
FILTRATION
Details
the white precipitate was filtrated
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
O=C1N(CCC1)C1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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